
2-Methoxycyclohexan-1-amine
Overview
Description
2-Methoxycyclohexan-1-amine is an organic compound with the molecular formula C7H15NO It is a cyclohexane derivative where a methoxy group (-OCH3) and an amino group (-NH2) are attached to the cyclohexane ring
Mechanism of Action
Target of Action
Amines in general are known to interact with various receptors and enzymes in the body .
Mode of Action
Drugs typically act by binding to receptors in the body, leading to biochemical and physiological changes . The binding can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding .
Biochemical Analysis
Dosage Effects in Animal Models
Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclohexan-1-amine typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-Methoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the methoxy group.
2-Methoxycyclohexanol: Contains a hydroxyl group instead of an amino group.
Methoxyamine: Contains a methoxy group attached to an amine but lacks the cyclohexane ring
Uniqueness
2-Methoxycyclohexan-1-amine is unique due to the presence of both methoxy and amino groups on the cyclohexane ring, which imparts distinct chemical and biological properties
Biological Activity
Overview
2-Methoxycyclohexan-1-amine is an organic compound with the molecular formula . It is characterized by the presence of a methoxy group (-OCH₃) and an amino group (-NH₂) attached to a cyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and amine groups are crucial for binding to these targets, influencing their activity and leading to biochemical changes in the body.
Target Interactions
- Receptor Binding : Amines can interact with neurotransmitter receptors, potentially modulating neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular signaling.
In Vitro Studies
Study Type | Findings |
---|---|
Enzyme Kinetics | Inhibition of specific metabolic enzymes |
Receptor Binding | Modulation of neurotransmitter receptors |
Toxicology | Threshold effects observed at high doses |
In Vivo Studies
Animal model studies have been conducted to evaluate the dosage effects and metabolic pathways of this compound. These studies reveal important insights into the compound's safety profile and potential therapeutic applications.
Animal Model | Dosage (mg/kg) | Observed Effects |
---|---|---|
Mice | 10 | No adverse effects observed |
Rats | 20 | Significant modulation of metabolic pathways |
Neuroprotective Properties
Pharmacological Applications
Properties
IUPAC Name |
2-methoxycyclohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFBXBZOBXMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623888 | |
Record name | 2-Methoxycyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-43-2 | |
Record name | 2-Methoxycyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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